4,4'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-NITROPHENYL}IMINO)METHYL]-2-METHOXYPHENOL is a complex organic compound characterized by its multiple functional groups, including hydroxyl, methoxy, nitro, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-NITROPHENYL}IMINO)METHYL]-2-METHOXYPHENOL typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-amino-2-nitrophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to further condensation with another equivalent of 4-hydroxy-3-methoxybenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural similarity to natural phenolic compounds suggests potential biological activity. It may be investigated for its antioxidant properties or as a potential therapeutic agent.
Medicine
Due to its potential biological activity, this compound could be explored for medicinal applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry
In material science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-NITROPHENYL}IMINO)METHYL]-2-METHOXYPHENOL is not fully understood. its multiple functional groups suggest that it could interact with various molecular targets. For example, the hydroxyl and methoxy groups could participate in hydrogen bonding and van der Waals interactions, while the nitro and imino groups could engage in redox reactions and covalent bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Amino-2-nitrophenol: Another precursor used in the synthesis.
Quinones: Oxidation products of the target compound.
Uniqueness
The uniqueness of 4-[(E)-({4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-2-NITROPHENYL}IMINO)METHYL]-2-METHOXYPHENOL lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity and potential biological activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrophenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H19N3O6/c1-30-21-9-14(3-7-19(21)26)12-23-16-5-6-17(18(11-16)25(28)29)24-13-15-4-8-20(27)22(10-15)31-2/h3-13,26-27H,1-2H3 |
InChI Key |
LWXAWDYGQOTXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.